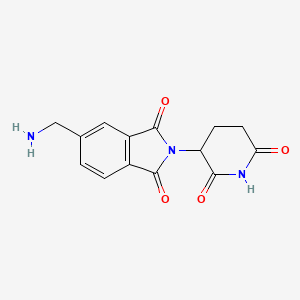

5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Description

5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a cereblon (CRBN)-binding small molecule belonging to the immunomodulatory imide drug (IMiD) class. Its structure features a 2,6-dioxopiperidin-3-yl (glutaramide) moiety fused to an isoindoline-1,3-dione scaffold, with an aminomethyl (-CH2NH2) substituent at the 5-position. This compound is commercially available as a hydrochloride salt (CAS: 1010100-22-7) for enhanced solubility . Its primary applications include proteolysis-targeting chimera (PROTAC) development and targeted protein degradation studies, leveraging its ability to recruit CRBN E3 ubiquitin ligase .

Properties

IUPAC Name |

5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4,6,15H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOSNDRWHKMZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Information

- Molecular Formula: C14H14ClN3O4

- Molecular Weight: 323.73 g/mol

- CAS Number: 1010100-22-7

- MDL Number: MFCD32666042

Structural Representation

The compound features a complex structure that includes an isoindoline core fused with a piperidine ring and an amino group, which contributes to its biological activity.

2.1. Anticancer Activity

5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has been investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Thalidomide Analogs in Cancer Therapy

Research indicates that thalidomide and its derivatives exhibit antiangiogenic properties, which are crucial in cancer treatment. A study demonstrated that this compound could effectively inhibit the proliferation of multiple myeloma cells through the modulation of the immune response and inhibition of angiogenesis .

2.2. Proteolysis Targeting Chimera (PROTAC) Research

This compound serves as a ligand in PROTAC technology, which is designed to target specific proteins for degradation. PROTACs utilize the compound's structure to recruit E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins.

Application Example: Targeted Protein Degradation

In a study focused on small-molecule PROTACs, this compound was shown to effectively target DNA-binding proteins for degradation, demonstrating its utility in developing novel therapeutic strategies against resistant cancers .

2.3. Neurodegenerative Disease Research

The compound has also been explored for its neuroprotective effects, particularly in conditions such as Alzheimer's disease. Its mechanism involves modulating neuroinflammatory pathways and promoting neuronal survival.

Case Study: Neuroprotection Mechanisms

In experimental models of neurodegeneration, this compound exhibited significant protective effects against oxidative stress-induced neuronal death, suggesting potential therapeutic applications in neurodegenerative diseases .

Hazard Classification

The compound is classified under several hazard categories:

- Acute Toxicity: Harmful if swallowed or inhaled.

- Skin Irritation: Causes skin irritation.

- Eye Irritation: Causes serious eye irritation.

Safety Precautions

Appropriate handling measures include using personal protective equipment (PPE) and ensuring proper ventilation during experiments involving this compound.

Summary Table of Applications

Comparison with Similar Compounds

Mechanistic Insights

- Aminomethyl vs. Amino Groups: The aminomethyl substituent in the target compound introduces a flexible spacer compared to the rigid -NH2 group in pomalidomide. This may enhance binding plasticity to CRBN or facilitate linker attachment in PROTACs .

- Halogenation Effects : The 5-bromo analog () serves as a covalent probe but lacks the hydrogen-bonding capability of -CH2NH2, reducing CRBN engagement.

- Hydroxy vs. Aminomethyl: The 5-hydroxy derivative () shows poor anti-cancer activity (IC50 >200 µM), highlighting the necessity of basic amines for IMiD efficacy. Hydroxyl groups are instead used for further functionalization .

Preparation Methods

Hydrazone Intermediate Synthesis

The synthesis begins with the formation of the hydrazone-protected precursor:

Reaction Conditions

-

Starting Material : 4-Formyl-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

-

Reagent : -Dimethylhydrazine in ethyl acetate.

-

Catalyst : Trifluoroacetic acid (TFA, 0.1–1.0 equiv).

-

Solvent : Ethyl acetate.

The reaction proceeds via nucleophilic addition of -dimethylhydrazine to the aldehyde group, forming a stable hydrazone. TFA facilitates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

Hydrazone Reduction to Aminomethyl Group

The hydrazone intermediate undergoes catalytic hydrogenation to yield the primary amine:

Reduction Conditions

-

Catalyst : 10% Palladium on carbon (Pd/C, 5–10 wt%).

-

Acid Additive : Methanesulfonic acid (1.0–1.5 equiv).

-

Solvent : Methanol or ethanol.

-

Pressure : Hydrogen gas at 1–3 atm.

The reduction selectively cleaves the bond, producing 4-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as a mesylate salt due to the presence of methanesulfonic acid. Subsequent treatment with 12N hydrochloric acid converts the mesylate to the hydrochloride salt, enhancing crystallinity.

Optimization of Critical Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency and purity:

| Step | Optimal Solvent | Temperature Range | Yield Improvement |

|---|---|---|---|

| Hydrazone Formation | Ethyl acetate | 45–55°C | 85–90% |

| Catalytic Hydrogenation | Methanol | 25–40°C | 78–82% |

Ethyl acetate minimizes side reactions (e.g., aldol condensation) during hydrazone formation, while methanol ensures optimal Pd/C activity during hydrogenation.

Stereochemical Control

The stereochemistry at the piperidine-2,6-dione ring is preserved by using enantiomerically pure 3-aminopiperidine-2,6-dione as the starting material. Computational studies suggest that the chair conformation of the dioxopiperidine ring stabilizes the transition state during hydrazone formation, preventing epimerization.

Purification and Isolation Strategies

Salt Formation and Crystallization

The mesylate salt of the aminomethyl intermediate is isolated via:

-

Precipitation : Adding methanesulfonic acid to the reaction mixture induces salt formation.

-

Recrystallization : Dissolving the crude product in hot acetonitrile (75–85°C) and cooling to 0–5°C yields crystalline mesylate (purity >98%).

Conversion to the hydrochloride salt involves:

Chromatographic Purification

For analytical-scale synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a column and acetonitrile-water mobile phase (0.1% TFA) achieves >99% purity.

Scalability and Industrial Considerations

The patented process demonstrates scalability for commercial production:

-

Batch Size : Up to 50 kg per batch.

-

Cycle Time : 72–96 hours for full synthesis.

-

Cost Efficiency : Ethyl acetate and acetonitrile are recovered via distillation (85–90% recovery).

Key industrial challenges include:

-

Pd/C Catalyst Recycling : Implementing fixed-bed reactors to minimize palladium loss.

-

Waste Management : Neutralizing methanesulfonic acid with calcium hydroxide to generate calcium sulfate sludge.

Comparative Analysis of Alternative Routes

While the hydrazone reduction route is predominant, alternative methods have been explored:

Q & A

Q. Table 1: Key NMR Signals for Derivatives

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aminomethyl (-CH₂NH₂) | 3.6–3.8 (m, 2H) | 42–45 |

| Dioxopiperidinyl | 2.5–2.9 (m, 3H) | 25–30, 170–175 |

Basic: What are the key considerations for handling and storing this compound?

Answer:

- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the aminomethyl group .

- Solubility : Use DMSO or DMF for dissolution (typical stock solutions: 10 mM in DMSO). Avoid aqueous buffers unless stabilized with PEG linkers .

- Stability : Monitor degradation via HPLC; hydrolytic cleavage of the dioxopiperidinyl ring may occur in acidic/basic conditions .

Advanced: How do structural modifications at the aminomethyl position affect biological activity?

Answer:

The aminomethyl group is critical for Cereblon (CRBN)-mediated protein degradation . Modifications here impact binding affinity and degradation efficiency:

Q. Table 2: IC₅₀ Values of Derivatives

| Compound | Modification | IC₅₀ (µM) |

|---|---|---|

| Control | None | >200 |

| 5a | Urea (meta-phenyl) | 12.3 |

| 5c | Trifluoromethyl | 8.7 |

Advanced: What methodologies assess protein degradation efficiency mediated by this compound?

Answer:

Western Blotting : Quantify target protein (e.g., IKZF1/3 in multiple myeloma) degradation after 24-hour treatment .

Ubiquitination Assays : Use HEK293T cells transfected with HA-Ubiquitin to detect polyubiquitination via immunoprecipitation .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability post-treatment .

Advanced: How can researchers resolve contradictions in IC₅₀ values across studies?

Answer:

Discrepancies arise from:

- Cell Line Variability : Hematologic vs. solid tumor models (e.g., MM1.S vs. HCT116) .

- Assay Conditions : Serum concentration (e.g., 10% FBS reduces bioavailability) .

- Control Compounds : Use internal controls (e.g., Con1–Con3) to normalize data .

Recommendation : Standardize protocols using CLSI guidelines and validate with orthogonal assays (e.g., ATP-luminescence vs. flow cytometry) .

Advanced: What strategies optimize solubility and bioavailability through derivatization?

Answer:

- PEGylation : Attach PEG linkers (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethoxy) to enhance aqueous solubility (e.g., 5a-PEG derivative solubility: >10 mg/mL in PBS) .

- Prodrug Design : Mask the aminomethyl group as a tert-butyl carbamate (Boc-protected), cleaved in vivo by esterases .

- Co-crystallization : Use co-solvents (e.g., cyclodextrins) for parenteral formulations .

Advanced: How do polymorphic forms impact pharmaceutical properties?

Answer:

Polymorphs (e.g., Form A vs. Form B) affect:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.